molecular formula C6H8N4O2 B13668737 5-Methoxypyrazine-2-carbohydrazide

5-Methoxypyrazine-2-carbohydrazide

Cat. No.: B13668737
M. Wt: 168.15 g/mol
InChI Key: VAVBOSGIAQPPIW-UHFFFAOYSA-N
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Description

5-Methoxypyrazine-2-carbohydrazide is a chemical compound belonging to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure consists of a pyrazine ring substituted with a methoxy group at the 5-position and a carbohydrazide group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxypyrazine-2-carbohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Methoxypyrazine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

5-Methoxypyrazine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxypyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The compound’s biological activities are attributed to its ability to inhibit enzymes and interact with cellular components. For example, it can inhibit urease, an enzyme involved in the hydrolysis of urea, leading to antimicrobial effects . The methoxy and carbohydrazide groups play crucial roles in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxypyrazine-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Unlike other methoxypyrazines primarily used for their aromatic properties, this compound’s carbohydrazide group enhances its potential for medicinal and industrial applications .

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

5-methoxypyrazine-2-carbohydrazide

InChI

InChI=1S/C6H8N4O2/c1-12-5-3-8-4(2-9-5)6(11)10-7/h2-3H,7H2,1H3,(H,10,11)

InChI Key

VAVBOSGIAQPPIW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(N=C1)C(=O)NN

Origin of Product

United States

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